Cas no 862810-74-0 (N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide)

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide is a synthetic small-molecule compound featuring a fused imidazo[1,2-a]pyrimidine core linked to a dimethoxy-substituted benzamide moiety. Its structural complexity confers selective binding properties, making it a promising candidate for biochemical research, particularly in kinase inhibition studies. The presence of methoxy groups enhances solubility and metabolic stability, while the imidazo[1,2-a]pyrimidine scaffold contributes to strong target affinity. This compound is of interest in medicinal chemistry for its potential as a lead structure in the development of therapeutics targeting signaling pathways. High purity and well-characterized synthesis ensure reproducibility in experimental applications.
N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide structure
862810-74-0 structure
Product name:N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide
CAS No:862810-74-0
MF:C22H20N4O4
MW:404.418604850769
CID:6088547
PubChem ID:7080269

N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide
    • Benzamide, N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,4-dimethoxy-
    • N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,4-dimethoxybenzamide
    • 862810-74-0
    • UNM000003659501
    • N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3,4-dimethoxybenzamide
    • F0657-0248
    • N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide
    • AKOS002054630
    • Inchi: 1S/C22H20N4O4/c1-28-18-7-5-14(17-13-26-10-4-9-23-22(26)25-17)11-16(18)24-21(27)15-6-8-19(29-2)20(12-15)30-3/h4-13H,1-3H3,(H,24,27)
    • InChI Key: CGNSWRZEIFJLPE-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(C2=CN3C(=N2)N=CC=C3)=CC=C1OC)(=O)C1=CC=C(OC)C(OC)=C1

Computed Properties

  • Exact Mass: 404.14845513g/mol
  • Monoisotopic Mass: 404.14845513g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 579
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87Ų
  • XLogP3: 3.5

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Predicted)
  • pka: 12.15±0.70(Predicted)

N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0657-0248-20μmol
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide
862810-74-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0657-0248-15mg
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide
862810-74-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0657-0248-20mg
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide
862810-74-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0657-0248-75mg
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide
862810-74-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0657-0248-25mg
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide
862810-74-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0657-0248-50mg
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide
862810-74-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0657-0248-5mg
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide
862810-74-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0657-0248-40mg
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide
862810-74-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0657-0248-1mg
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide
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1mg
$54.0 2023-05-17
Life Chemicals
F0657-0248-30mg
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide
862810-74-0 90%+
30mg
$119.0 2023-05-17

Additional information on N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide

Comprehensive Overview of N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide (CAS No. 862810-74-0)

N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide (CAS No. 862810-74-0) is a sophisticated heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule, characterized by its imidazo1,2-apyrimidin-2-yl and dimethoxybenzamide moieties, exhibits unique structural features that make it a promising candidate for drug discovery and development. Researchers are particularly interested in its potential applications in targeting specific enzymatic pathways, given its ability to interact with biological receptors.

The compound's intricate structure combines a methoxyphenyl group with a dimethoxybenzamide scaffold, which enhances its solubility and bioavailability. These properties are critical for its performance in in vitro and in vivo studies. Recent trends in drug development emphasize the importance of such hybrid molecules, as they often exhibit improved pharmacokinetic profiles compared to traditional small-molecule drugs. This aligns with the growing demand for precision medicine and targeted therapies, which are among the most searched topics in pharmaceutical sciences today.

One of the key advantages of N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide is its versatility in medicinal chemistry. Its imidazo1,2-apyrimidin-2-yl core is known to participate in hydrogen bonding and π-π stacking interactions, which are essential for binding to protein targets. This makes it a valuable tool for studying enzyme inhibition and signal transduction pathways. Additionally, the compound's methoxy groups contribute to its metabolic stability, a feature highly sought after in the design of next-generation therapeutics.

In the context of current research hotspots, N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide has been explored for its potential role in cancer therapy. The imidazo1,2-apyrimidin-2-yl moiety has been linked to the modulation of kinase activity, which is a central focus in oncology drug development. With the rise of AI-driven drug discovery, this compound has also been featured in computational studies predicting its binding affinities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Such studies are frequently searched by researchers looking to leverage machine learning in pharmaceutical R&D.

Another area of interest is the compound's potential application in neurodegenerative diseases. The dimethoxybenzamide group has shown affinity for certain neuronal receptors, making it a candidate for investigating Alzheimer's disease and Parkinson's disease therapeutics. This aligns with the increasing public and scientific focus on brain health and aging populations, topics that dominate health-related searches globally.

From a synthetic chemistry perspective, the preparation of N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. These processes are often optimized using green chemistry principles, which minimize environmental impact—a growing concern in the pharmaceutical industry. Searches for green synthesis methods and sustainable chemistry have surged in recent years, reflecting the industry's shift toward eco-friendly practices.

In summary, N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide (CAS No. 862810-74-0) represents a compelling example of modern medicinal chemistry. Its unique structural attributes, combined with its potential applications in cancer, neurodegenerative diseases, and enzyme modulation, make it a subject of ongoing research. As the scientific community continues to explore its properties, this compound is likely to remain at the forefront of discussions in drug discovery and biochemical research.

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